molecular formula C7H9N3O B13674866 5-(1,2,5,6-Tetrahydropyridin-3-yl)-1,2,4-oxadiazole

5-(1,2,5,6-Tetrahydropyridin-3-yl)-1,2,4-oxadiazole

Cat. No.: B13674866
M. Wt: 151.17 g/mol
InChI Key: YQPDZOZHENKORC-UHFFFAOYSA-N
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Description

5-(1,2,5,6-Tetrahydropyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound consists of a 1,2,4-oxadiazole ring fused with a tetrahydropyridine moiety, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2,5,6-Tetrahydropyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with an isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(1,2,5,6-Tetrahydropyridin-3-yl)-1,2,4-oxadiazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different chemical and biological properties.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups, potentially altering its reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce tetrahydropyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1,2,5,6-Tetrahydropyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,2,5,6-Tetrahydropyridin-3-yl)-1,2,4-oxadiazole stands out due to its unique combination of the oxadiazole and tetrahydropyridine moieties, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C7H9N3O/c1-2-6(4-8-3-1)7-9-5-10-11-7/h2,5,8H,1,3-4H2

InChI Key

YQPDZOZHENKORC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(=C1)C2=NC=NO2

Origin of Product

United States

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